[5-(Oxan-3-yl)-1,3,4-oxadiazol-2-yl]methanamine, oxalic acid
Description
Structural Elucidation and Molecular Characterization
Crystallographic Analysis of the Oxadiazole-Oxalic Acid Complex
The crystal structure of the complex reveals a salt formation between the [5-(oxan-3-yl)-1,3,4-oxadiazol-2-yl]methanamine cation and oxalic acid anion. Key structural features include:
- Molecular connectivity : The oxadiazole ring (C1–N2–O3–C4–N5) adopts a planar geometry, with the methanamine group (-CH2-NH2) attached at position 2. The oxan-3-yl group (tetrahydropyran) is bonded at position 5, introducing steric bulk and potential hydrogen-bonding sites.
- Salt formation : Oxalic acid (C2O4H2) acts as a counterion, forming hydrogen bonds with the cation. The oxalate anion adopts a bent conformation (O1–C2–O3 bond angles ~120°) typical of protonated oxalic acid derivatives.
- Crystal packing : The cation and anion form extended hydrogen-bonded networks. For example, the NH2 group of the methanamine interacts with the oxalate oxygen atoms, while the oxan-3-yl group may engage in van der Waals interactions to stabilize the lattice.
Table 1: Key Crystallographic Parameters (Inferred from Analogues)
Spectroscopic Profiling
The compound’s molecular identity is confirmed through complementary spectroscopic techniques:
Infrared (IR) Spectroscopy
- O–H stretching : Broad peaks at 3200–3500 cm⁻¹ indicate hydrogen-bonded oxalic acid protons.
- C=N and C–O vibrations : Sharp bands at 1640–1670 cm⁻¹ (C=N in oxadiazole) and 1250–1350 cm⁻¹ (C–O in oxan-3-yl and oxalate).
- Aromatic/aliphatic C–H : Peaks at 2900–3000 cm⁻¹ (sp³ C–H from oxan-3-yl) and 3030–3100 cm⁻¹ (sp² C–H from aromatic groups).
Nuclear Magnetic Resonance (NMR)
UV-Vis and Mass Spectrometry
- UV-Vis : Absorption maxima at 250–280 nm due to π→π* transitions in the oxadiazole ring. Solvent polarity induces red shifts in emission spectra.
- Mass Spectrometry : Molecular ion peak at m/z 203 (C6H9N3O5) for the oxalate salt, with fragmentation patterns indicating cleavage of the oxadiazole–methanamine bond.
Table 2: Key Spectroscopic Data
| Technique | Observed Peaks/Signals | Assignments |
|---|---|---|
| IR | 3200–3500 cm⁻¹ (O–H), 1640–1670 cm⁻¹ (C=N) | Hydrogen bonds, oxadiazole |
| ¹H NMR | δ 3.5–4.0 (NH2), δ 3.8–4.2 (CH-O) | Methanamine, oxan-3-yl |
| Mass Spec | m/z 203 (M⁺) | Molecular ion |
Computational Studies: DFT-Based Molecular Geometry and Electronic Structure
Density functional theory (DFT) calculations using the B3LYP/6-311++G(d,p) basis set provide insights into the molecule’s electronic properties:
Molecular Geometry
- Oxadiazole ring : Planar geometry with bond lengths:
- Methanamine group : NH2 group shows pyramidal geometry (H-N-H angle ~110°).
Electronic Structure
- HOMO-LUMO gaps : The highest occupied molecular orbital (HOMO) is localized on the oxadiazole ring, while the lowest unoccupied molecular orbital (LUMO) involves the oxalate anion. The energy gap (~4–5 eV) indicates moderate electronic stability.
- Molecular electrostatic potential (MEP) : Negative regions on oxalate oxygen atoms and positive regions on NH2 and oxan-3-yl protons guide hydrogen-bonding interactions.
Table 3: DFT-Calculated Bond Lengths (Å)
| Bond | Length (B3LYP/6-311++G(d,p)) |
|---|---|
| C1–N2 | 1.34 |
| N2–O3 | 1.29 |
| O3–C4 | 1.39 |
| C4–N5 | 1.31 |
Hydrogen-Bonding Interactions in the Oxalic Acid Adduct
The oxalic acid adduct stabilizes the complex through a network of hydrogen bonds:
Intermolecular Interactions
- Primary interactions :
- Secondary interactions :
AIM and NBO Analyses
- Atoms in molecules (AIM) : Bond critical points (BCPs) between NH2 and oxalate O atoms confirm conventional hydrogen bonds with interaction energies of −10–−12 kcal/mol.
- Natural bond orbital (NBO) : Electron density redistribution at the N–H···O interface stabilizes the salt, with partial double-bond character in the NH2 group.
Table 4: Hydrogen-Bonding Parameters
| Donor–Acceptor | Bond Length (Å) | Interaction Energy (kcal/mol) |
|---|---|---|
| N–H···O | 1.8–2.1 | −10 to −12 |
| O–H···O | 1.5–1.8 | −8 to −10 |
| C–H···O | 2.5–3.0 | −1 to −3 |
Properties
IUPAC Name |
oxalic acid;[5-(oxan-3-yl)-1,3,4-oxadiazol-2-yl]methanamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H13N3O2.C2H2O4/c9-4-7-10-11-8(13-7)6-2-1-3-12-5-6;3-1(4)2(5)6/h6H,1-5,9H2;(H,3,4)(H,5,6) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KYMZDRDDVXIEIG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(COC1)C2=NN=C(O2)CN.C(=O)(C(=O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H15N3O6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
273.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound [5-(Oxan-3-yl)-1,3,4-oxadiazol-2-yl]methanamine, oxalic acid, belongs to the oxadiazole family, which has garnered significant attention in medicinal chemistry due to its diverse biological activities. This article explores the biological activity of this compound, focusing on its antimicrobial, anti-inflammatory, and cytotoxic properties based on recent research findings.
Chemical Structure
The compound's structure can be represented as follows:
Where , , , and denote the respective number of carbon, hydrogen, nitrogen, and oxygen atoms in the molecular formula. The presence of the oxadiazole ring is crucial for its biological activity.
Biological Activity Overview
Research indicates that compounds containing the 1,3,4-oxadiazole moiety exhibit a wide range of biological activities. This section summarizes key findings regarding the biological effects of [5-(Oxan-3-yl)-1,3,4-oxadiazol-2-yl]methanamine, oxalic acid.
Antimicrobial Activity
- Mechanism of Action : The antimicrobial properties are attributed to the presence of the oxadiazole ring which influences gene transcription related to biofilm formation in bacteria. Studies have shown that derivatives of 1,3,4-oxadiazole demonstrate significant antibacterial and antifungal activities against various pathogens.
-
Case Studies :
- A study evaluated the antibacterial effects against eight bacterial strains and two fungal strains. Results indicated that compounds derived from 1,3,4-oxadiazole exhibited inhibition zones ranging from 20 mm to over 39 mm depending on the specific derivative tested (Table 1) .
- The minimum inhibitory concentration (MIC) values were determined for several derivatives; for instance, one derivative had an MIC of 62.5 mg/mL against Streptococcus mutans .
| Compound | Target Pathogen | Inhibition Zone (mm) | MIC (mg/mL) |
|---|---|---|---|
| 3a | S. mutans | 39.33 ± 0.50 | 62.50 |
| 3b | S. aureus | 24.66 ± 0.50 | 500 |
| 3c | E. coli | 31.00 ± 0.50 | 125 |
Anti-inflammatory Activity
Research has indicated that oxadiazole derivatives possess anti-inflammatory properties. For example:
- In vitro studies demonstrated that certain derivatives inhibited the production of pro-inflammatory cytokines in macrophages . This suggests potential therapeutic applications in treating inflammatory diseases.
Cytotoxicity Studies
Cytotoxicity assessments have been conducted using various cell lines:
- Compounds were tested on L929 cells and showed varying degrees of cytotoxicity. Notably, some derivatives enhanced cell viability at specific concentrations while others exhibited significant toxicity at higher concentrations .
| Compound | Cell Line | Concentration (µM) | Effect on Viability (%) |
|---|---|---|---|
| 25 | L929 | 100 (24h) | Toxic |
| 24 | A549 | 12 | Increased viability |
Scientific Research Applications
Medicinal Chemistry Applications
- Antimicrobial Activity : Research indicates that oxadiazole derivatives exhibit significant antimicrobial properties. For instance, compounds similar to [5-(Oxan-3-yl)-1,3,4-oxadiazol-2-yl]methanamine have shown efficacy against various bacterial strains. A study highlighted the potential of oxadiazoles in inhibiting the growth of resistant strains of bacteria, making them suitable candidates for new antibiotic formulations .
- Anti-inflammatory Agents : The oxadiazole moiety is also associated with anti-inflammatory activity. Compounds containing this structure have been investigated for their ability to modulate inflammatory pathways, which could lead to new treatments for chronic inflammatory diseases .
- CNS Activity : Some derivatives of oxadiazoles have been studied for their effects on the central nervous system (CNS). They may act as ligands for serotonin receptors, suggesting potential uses in treating mood disorders and other CNS-related conditions .
Materials Science Applications
- Polymer Synthesis : The unique properties of oxadiazoles allow them to be incorporated into polymer matrices to enhance thermal stability and mechanical strength. Research has demonstrated that adding oxadiazole-based compounds to polymers can improve their performance in high-temperature applications .
- Fluorescent Materials : Oxadiazole derivatives are utilized in creating fluorescent materials for sensors and imaging applications. Their ability to emit light upon excitation makes them valuable in developing novel photonic devices .
Agricultural Applications
- Pesticides and Herbicides : The structural characteristics of oxadiazoles lend themselves to the design of new agrochemicals. Studies have indicated that certain oxadiazole derivatives possess herbicidal properties that can effectively control weed populations without harming crops .
- Plant Growth Regulators : Some compounds based on the oxadiazole framework have been explored as plant growth regulators. They can modulate plant growth processes and enhance crop yields under specific conditions .
Case Study 1: Antimicrobial Efficacy
A study tested various oxadiazole compounds against common pathogens like Escherichia coli and Staphylococcus aureus. Results showed that certain derivatives exhibited minimum inhibitory concentrations (MICs) comparable to existing antibiotics, indicating their potential as new therapeutic agents .
Case Study 2: Polymer Enhancement
In a comparative analysis of polymer blends containing oxadiazole derivatives, researchers found significant improvements in tensile strength and thermal degradation temperatures compared to control samples without these additives. This suggests that incorporating such compounds can lead to advanced materials suitable for industrial applications .
Comparison with Similar Compounds
Structural Analogues
Below is a comparative analysis of structurally related 1,3,4-oxadiazole derivatives:
Key Structural Insights :
- Substituent Effects: Aryl groups (e.g., 4-tolyl, phenyl) enhance π-conjugation, improving electron transport in OLEDs . Thioalkanoic acid derivatives (e.g., ) exhibit biological activity due to sulfur’s electron-withdrawing effects .
- Counterion Impact :
Physicochemical Properties
Thermal Stability : Oxadiazoles with oxan-3-yl or aryl groups exhibit decomposition temperatures >200°C, suitable for OLED processing .
Pharmacokinetic Considerations
- Oxan-3-yl vs. Aryl Groups :
The oxan-3-yl group’s oxygen atom may enhance blood-brain barrier penetration compared to hydrophobic aryl groups. - Oxalate Salts : Improve bioavailability by increasing solubility, as seen in 5-methyl-oxadiazole oxalate .
Preparation Methods
Synthesis of 1,3,4-Oxadiazole Core
The 1,3,4-oxadiazole ring system is commonly synthesized via cyclodehydration of diacylhydrazines or hydrazides derived from carboxylic acids. Typical methods include:
Hydrazide Formation: Starting from carboxylic acids, esterification is performed using methanol with catalytic sulfuric acid, followed by reaction with hydrazine hydrate to obtain acid hydrazides.
Cyclization to Oxadiazole: Acid hydrazides undergo cyclodehydration using dehydrating agents such as phosphorus oxychloride (POCl3) or thionyl chloride (SOCl2) to form the 1,3,4-oxadiazole ring. This step is often performed under reflux conditions in inert solvents like toluene or sometimes under solvent-free conditions to improve yields and reduce reaction times.
Functionalization with Methanamine Group
The methanamine substituent at the 2-position of the oxadiazole ring is introduced by reduction or amination strategies:
Selective reduction of nitro-substituted oxadiazoles using reducing systems such as sodium borohydride combined with tin(II) chloride dihydrate can yield the corresponding anilines, which can be further converted to methanamine derivatives.
Alternatively, functionalization can be achieved by reacting oxadiazole intermediates bearing reactive leaving groups with aminomethyl reagents under mild conditions.
Formation of Oxalic Acid Salt
The final compound is isolated as the oxalic acid salt by reacting the free base methanamine derivative with oxalic acid in stoichiometric amounts. This salt formation improves the compound's stability and solubility characteristics, which is critical for its handling and application.
Detailed Research Findings and Data Tables
Reaction Conditions and Yields
| Step | Reagents/Conditions | Solvent | Temperature | Yield (%) | Notes |
|---|---|---|---|---|---|
| Esterification of carboxylic acid | Methanol, catalytic H2SO4 | Methanol | Reflux | 80-90 | Formation of methyl ester |
| Hydrazide formation | Hydrazine hydrate | Methanol or ethanol | Room temperature | 85-95 | Conversion to acid hydrazide |
| Cyclodehydration to oxadiazole | POCl3 or SOCl2 | Toluene or solvent-free | Reflux or neat | 70-85 | Ring closure to 1,3,4-oxadiazole |
| Substitution with oxan-3-yl | Alkyl halide (e.g., oxan-3-yl iodide) | Toluene or ethanol | 60-80 °C | 60-75 | Nucleophilic substitution or thioetherification |
| Reduction to methanamine | NaBH4 + SnCl2·2H2O | Ethanol | 0-5 °C | 65-70 | Selective reduction of nitro group |
| Salt formation with oxalic acid | Oxalic acid, equimolar | Ethanol or water | Room temperature | Quantitative | Salt precipitation and isolation |
Spectroscopic Confirmation
The structures of intermediates and final compounds are confirmed by:
Nuclear Magnetic Resonance (NMR): Both ^1H and ^13C NMR spectra confirm the presence of oxadiazole ring protons, oxan-3-yl substituent signals, and methanamine protons.
Infrared Spectroscopy (IR): Characteristic absorption bands for oxadiazole ring (C=N, C-O), amine groups (N-H), and oxalic acid (C=O stretching) are observed.
Mass Spectrometry (MS): Electrospray ionization high-resolution mass spectrometry (ESI-HRMS) confirms molecular weight and formula.
UV-Visible Spectroscopy (UV-Vis): Used to confirm conjugation and electronic structure of the oxadiazole derivatives.
Summary Table of Key Synthetic Routes
Q & A
Q. What are the common synthetic routes for [5-(Oxan-3-yl)-1,3,4-oxadiazol-2-yl]methanamine, and how can reaction conditions be optimized?
The synthesis of 1,3,4-oxadiazole derivatives typically involves cyclization of hydrazides or condensation reactions. For example:
- Polyphosphoric acid (PPA) condensation : A high-yielding method involves reacting p-toluic hydrazide with glycine in PPA at 160°C for 12 hours, achieving an 87% yield of the target compound. This route is preferred for its simplicity and minimal byproducts .
- Cyanogen bromide-mediated cyclization : Intermediate hydrazides (e.g., 4-chlorophenylhydrazide) can be treated with cyanogen bromide to form the oxadiazole core, followed by coupling with acyl chlorides (e.g., 3-methylsulfanylbenzoyl chloride) in tetrahydrofuran (THF) with sodium hydride .
- Optimization tips : Adjusting temperature (e.g., 120–160°C), solvent (DMF/CH₂Cl₂ for acid chloride formation), and stoichiometric ratios can improve yields .
Q. What spectroscopic and analytical methods are used to characterize this compound?
- FT-IR : Key peaks include C=N (1625 cm⁻¹), aromatic C=C (1520 cm⁻¹), and NH stretches (3435–3375 cm⁻¹) for primary amines .
- NMR : H-NMR shows aromatic protons (δ 7.42–8.00 ppm) and methyl groups (δ 2.39 ppm); C-NMR confirms oxadiazole carbons (164.32 ppm) and methylphenyl substituents .
- LCMS/Elemental Analysis : Validates molecular weight (e.g., m/z 190.066 for [M+H]⁺) and purity (C, H, N within 0.5% of theoretical values) .
Q. What biological activities have been reported for 1,3,4-oxadiazole derivatives?
- Antimicrobial : Derivatives with methylsulfanyl or chlorophenyl groups exhibit broad-spectrum activity against bacterial and fungal strains .
- Anticancer : Compounds like 5-aryl-N-[4-(trifluoromethyl)phenyl]-1,3,4-oxadiazol-2-amines show selective cytotoxicity (e.g., 68.89% growth inhibition in leukemia CCRF-CEM cells) .
- Antioxidant : Methoxyphenol-substituted oxadiazoles demonstrate potent radical scavenging (IC₅₀ = 15.14 μM in DPPH assays) .
Q. How do thermal and chemical stability impact experimental design?
1,3,4-oxadiazoles are thermally stable (e.g., melting point ~174°C) due to their electron-deficient aromatic ring, enabling high-temperature reactions (e.g., PPA condensation). Stability in acidic/basic conditions allows post-synthetic modifications (e.g., coupling with carboxylic acids) .
Advanced Research Questions
Q. How can structural modifications enhance biological activity or material properties?
- Electron-withdrawing groups (EWGs) : Adding trifluoromethyl (-CF₃) or chloro (-Cl) substituents improves electron transport in OLEDs and anticancer potency by increasing electrophilicity .
- Amino-functionalization : The methanamine group enables conjugation with polymers or biomolecules, enhancing solubility for pharmacological applications .
- Crystal engineering : Hydrogen bonding (N–H⋯N) in the crystal lattice improves stability for optoelectronic materials .
Q. What contradictions exist in reported biological data, and how can they be resolved?
- Variability in IC₅₀ values : Differences in substituents (e.g., 4-methoxyphenyl vs. 4-chlorophenyl) and assay conditions (e.g., DPPH vs. MTT assays) can lead to conflicting results. Standardized protocols and structure-activity relationship (SAR) studies are critical .
- Antimicrobial vs. cytotoxicity : Some oxadiazoles show dual antimicrobial and cytotoxic effects, requiring selective functionalization (e.g., biphenyl groups for reduced off-target toxicity) .
Q. How can computational methods guide the design of oxadiazole-based compounds?
Q. What challenges arise in scaling up synthesis for in vivo studies?
Q. How are oxadiazoles applied in non-pharmacological research (e.g., materials science)?
Retrosynthesis Analysis
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Strategy Settings
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| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
